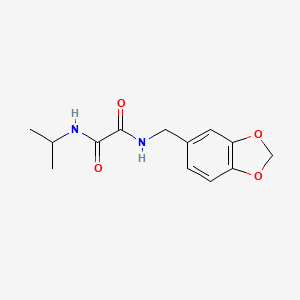
N-(1,3-benzodioxol-5-ylmethyl)-N'-isopropylethanediamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-isopropylethanediamide, commonly known as MDMA or ecstasy, is a synthetic drug that alters mood and perception. This drug has gained popularity among recreational drug users due to its euphoric effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
作用機序
MDMA works by increasing the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Serotonin is particularly important in regulating mood, and MDMA's effects on serotonin are thought to be responsible for its euphoric and empathogenic effects. However, prolonged use of MDMA can lead to serotonin depletion, which can cause long-term mood disturbances.
Biochemical and Physiological Effects:
MDMA has several physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions. MDMA can also cause dehydration, which can lead to kidney failure in severe cases.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social bonding. However, the drug's effects can be unpredictable and can vary based on individual factors such as mood and environment. Additionally, MDMA is a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are several areas of future research for MDMA, including its potential therapeutic applications in other mental health conditions such as depression and anxiety. Additionally, researchers are exploring ways to minimize the potential negative effects of MDMA, such as serotonin depletion and dehydration. Finally, there is a need for further research into the long-term effects of MDMA use, particularly in individuals who use the drug recreationally.
科学的研究の応用
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of N-(1,3-benzodioxol-5-ylmethyl)-N'-isopropylethanediamide. Several clinical trials have shown promising results in reducing symptoms of this compound, such as anxiety and depression. MDMA-assisted psychotherapy involves administering the drug in a controlled setting with a trained therapist. The drug is believed to enhance the therapeutic process by increasing empathy and reducing fear.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8(2)15-13(17)12(16)14-6-9-3-4-10-11(5-9)19-7-18-10/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREXRMSUAPRLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4850225.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850238.png)
![3-(4-ethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4850251.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4850264.png)

![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4850284.png)
![5-bromo-N-[(5-bromo-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide](/img/structure/B4850291.png)
![3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B4850294.png)

![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)
